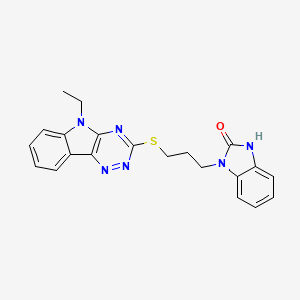
ML117
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML117 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in microbial sulfate reduction, particularly in acidic environments. This compound has been studied for its ability to support the neutralization of acidic mine pit lakes by facilitating sulfate reduction processes .
Chemical Reactions Analysis
ML117 undergoes several types of chemical reactions, primarily involving microbial sulfate reduction. This process is pH-dependent and is influenced by the presence of organic carbon and other environmental factors . Common reagents and conditions for these reactions include the presence of sulfate-reducing bacteria and a suitable pH environment. The major products formed from these reactions include reduced sulfur compounds, which contribute to the neutralization of acidic environments .
Scientific Research Applications
ML117 has a wide range of scientific research applications. In chemistry, it is studied for its role in sulfate reduction and its potential to neutralize acidic environments. In biology, this compound is of interest due to its interaction with microbial communities and its impact on microbial sulfate reduction processes In industry, this compound’s ability to support sulfate reduction makes it a valuable compound for environmental remediation, particularly in the treatment of acidic mine pit lakes .
Mechanism of Action
The mechanism of action of ML117 involves its role in microbial sulfate reduction. This process is facilitated by sulfate-reducing bacteria that utilize this compound to reduce sulfate to sulfide. The molecular targets and pathways involved include the enzymatic pathways of sulfate-reducing bacteria, which are influenced by the pH and organic carbon content of the environment . The presence of filamentous benthic algae in the sediment of lake this compound provides organic carbon, which supports the microbial sulfate reduction process .
Comparison with Similar Compounds
ML117 can be compared with other compounds involved in microbial sulfate reduction, such as those found in lake ML111. While both lakes contain similar amounts of iron and organic carbon, the sediment pH in this compound is near neutral, which supports sulfate reduction, whereas the acidic environment in ML111 inhibits this process . This highlights the uniqueness of this compound in facilitating sulfate reduction in less acidic environments. Similar compounds include other microbial sulfate reducers that operate under different environmental conditions .
Properties
Molecular Formula |
C21H20N6OS |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-[3-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C21H20N6OS/c1-2-26-16-10-5-3-8-14(16)18-19(26)23-20(25-24-18)29-13-7-12-27-17-11-6-4-9-15(17)22-21(27)28/h3-6,8-11H,2,7,12-13H2,1H3,(H,22,28) |
InChI Key |
ZVNFFJMAVRCTRS-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCCN4C5=CC=CC=C5NC4=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCCN4C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















